2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
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Overview
Description
2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a chemical compound with the molecular formula C5H11ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a pyrrole derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of a suitable precursor in the presence of a palladium or platinum catalyst can be employed. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound into more reduced forms, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
- 3,4-dihydro-2H-pyrrol-5-amine hydrochloride
Uniqueness
2-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .
Properties
Molecular Formula |
C5H11ClN2 |
---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-3-5(6)7-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
InChI Key |
DOESRNRMSZKBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=N1)N.Cl |
Origin of Product |
United States |
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